molecular formula C16H13FN4OS B11997266 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B11997266
M. Wt: 328.4 g/mol
InChI Key: ARRQSRJPEYXEIF-GIJQJNRQSA-N
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Description

2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (4-FLUORO-BENZYLIDENE)-HYDRAZIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (4-FLUORO-BENZYLIDENE)-HYDRAZIDE typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Thioether Formation: The benzimidazole core is then reacted with a suitable thiol to form the thioether linkage.

    Hydrazide Formation: The thioether intermediate is further reacted with hydrazine to form the hydrazide.

    Schiff Base Formation: Finally, the hydrazide is condensed with 4-fluorobenzaldehyde to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts or solvents to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group in the hydrazide moiety, converting it to an amine.

    Substitution: The fluorine atom on the benzylidene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, or other nucleophilic species.

Major Products Formed

    Sulfoxides/Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Therapeutic Agents: Research into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry

    Agriculture: Possible use as a pesticide or fungicide due to its biological activity.

Mechanism of Action

The mechanism of action of 2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (4-FLUORO-BENZYLIDENE)-HYDRAZIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole core can interact with nucleic acids or proteins, while the hydrazide moiety may form covalent bonds with target molecules, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (BENZYLIDENE)-HYDRAZIDE: Lacks the fluorine atom, which may affect its biological activity.

    2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (4-CHLORO-BENZYLIDENE)-HYDRAZIDE: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

Uniqueness

The presence of the 4-fluoro substituent in 2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (4-FLUORO-BENZYLIDENE)-HYDRAZIDE may enhance its lipophilicity, metabolic stability, and ability to interact with specific biological targets, making it unique compared to its analogs.

Properties

Molecular Formula

C16H13FN4OS

Molecular Weight

328.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13FN4OS/c17-12-7-5-11(6-8-12)9-18-21-15(22)10-23-16-19-13-3-1-2-4-14(13)20-16/h1-9H,10H2,(H,19,20)(H,21,22)/b18-9+

InChI Key

ARRQSRJPEYXEIF-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=CC=C(C=C3)F

Origin of Product

United States

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